molecular formula C21H34N2O3 B12124570 4-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide

4-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide

Cat. No.: B12124570
M. Wt: 362.5 g/mol
InChI Key: ZSCALGXDTJTEFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide is a complex organic compound that features a cyclohexane ring, a furan ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Formation of the Morpholine Ring: The morpholine ring is usually synthesized via the reaction of diethanolamine with sulfuric acid.

    Coupling Reactions: The furan and morpholine rings are then coupled with a butyl-substituted cyclohexanecarboxamide through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-Furan-2-yl-2-morpholin-4-yl-ethylamine: Shares the furan and morpholine rings but lacks the cyclohexanecarboxamide moiety.

    2-n-Butyl furan: Contains the furan ring and butyl group but lacks the morpholine and cyclohexanecarboxamide components.

Uniqueness

4-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide is unique due to its combination of a cyclohexane ring, a furan ring, and a morpholine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H34N2O3

Molecular Weight

362.5 g/mol

IUPAC Name

4-butyl-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C21H34N2O3/c1-2-3-5-17-7-9-18(10-8-17)21(24)22-16-19(20-6-4-13-26-20)23-11-14-25-15-12-23/h4,6,13,17-19H,2-3,5,7-12,14-16H2,1H3,(H,22,24)

InChI Key

ZSCALGXDTJTEFH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NCC(C2=CC=CO2)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.